TCO-PEG36-acid
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Overview
Description
TCO-PEG36-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It consists of a trans-cyclooctene (TCO) moiety, thirty-six polyethylene glycol (PEG) units, and a terminal carboxylic acid group. This compound is known for its high solubility, biocompatibility, and ability to form stable amide bonds with primary amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of TCO-PEG36-acid typically begins with trans-cyclooctene and polyethylene glycol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as copper(I) for click chemistry reactions
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds. .
Click Chemistry Reactions: The TCO moiety can undergo rapid and selective reactions with tetrazine-containing compounds, forming stable dihydropyridazine bonds without the need for a catalyst.
Common Reagents and Conditions:
Coupling Agents: EDC, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM).
Reaction Conditions: Room temperature, mild conditions, often in the presence of a catalyst for click chemistry reactions
Major Products:
Scientific Research Applications
Chemistry:
PROTAC Synthesis: TCO-PEG36-acid is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to label and track biomolecules, such as proteins and nucleic acids, due to its high solubility and biocompatibility
Medicine:
Drug Delivery: this compound is employed in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents
Industry:
Mechanism of Action
Mechanism:
PROTAC Function: TCO-PEG36-acid acts as a linker in PROTACs, joining two ligands that bind to an E3 ubiquitin ligase and a target protein. .
Molecular Targets and Pathways:
Comparison with Similar Compounds
TCO-PEG24-acid: Similar structure but with twenty-four polyethylene glycol units.
TCO-PEG12-acid: Contains twelve polyethylene glycol units, resulting in even lower solubility and biocompatibility.
Uniqueness:
Higher Solubility and Biocompatibility: TCO-PEG36-acid’s longer polyethylene glycol chain provides higher solubility and biocompatibility compared to its shorter counterparts.
Efficient PROTAC Linker: Its ability to form stable amide bonds and undergo rapid click chemistry reactions makes it a highly efficient linker for PROTAC synthesis.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODRNEMODIMODD-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H163NO40 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1827.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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